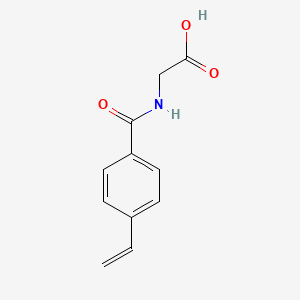
Glycine, N-(4-ethenylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(4-ethenylbenzoyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a 4-ethenylbenzoyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-ethenylbenzoyl)- typically involves the reaction of glycine with 4-ethenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Glycine, N-(4-ethenylbenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-(4-ethenylbenzoyl)- can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Glycine, N-(4-ethenylbenzoyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study the effects of modified amino acids on protein structure and function. It serves as a model compound to investigate the interactions between amino acids and other biomolecules.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, Glycine, N-(4-ethenylbenzoyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Glycine, N-(4-ethenylbenzoyl)- involves its interaction with specific molecular targets. The ethenylbenzoyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Glycine, N-(4-methylbenzoyl)-: Similar structure but with a methyl group instead of an ethenyl group.
Glycine, N-(4-chlorobenzoyl)-: Contains a chlorine atom instead of an ethenyl group.
Glycine, N-(4-nitrobenzoyl)-: Contains a nitro group instead of an ethenyl group.
Uniqueness: Glycine, N-(4-ethenylbenzoyl)- is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85434-97-5 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[(4-ethenylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h2-6H,1,7H2,(H,12,15)(H,13,14) |
InChI Key |
RTGUHSUUYGEBIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

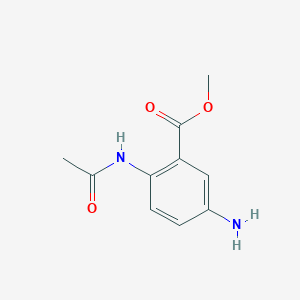
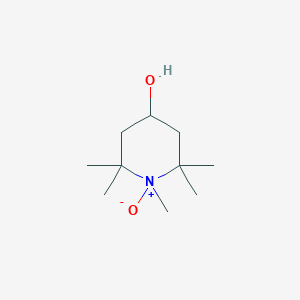


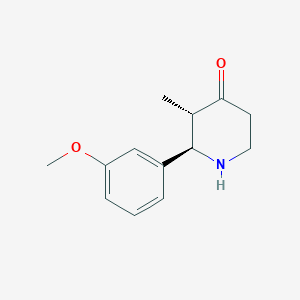
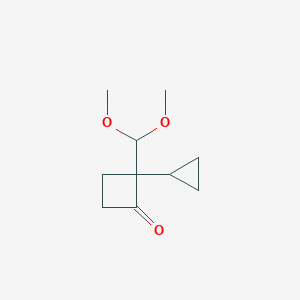

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)

